Methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with a methyl group, a methylsulfanyl group, and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane carboxylates: Compounds with similar cyclopropane ring structures and carboxylate groups.
Methylsulfanyl derivatives: Compounds containing the methylsulfanyl functional group.
Uniqueness
Methyl 2,2-dimethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring, methylsulfanyl group, and carboxylate ester
Properties
CAS No. |
63196-72-5 |
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Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-methylsulfanylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O2S/c1-8(2)5(6(8)11-4)7(9)10-3/h5-6H,1-4H3 |
InChI Key |
NRQXWCGLFLRGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1SC)C(=O)OC)C |
Origin of Product |
United States |
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